N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyrazine rings.
Reduction: Reduced forms of the pyrimidine and pyrazine rings.
Substitution: Substituted derivatives at the pyrimidine and pyrazine rings.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an antagonist to certain receptors or as an inhibitor of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyrazine-2-carboxamide
- N-(pyrimidin-2-yl)pyrazine-2-carboxamide
- N-(pyrrolidin-1-yl)pyridine-2-carboxamide
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is unique due to the combination of its pyrrolidine, pyrimidine, and pyrazine rings. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. The presence of the pyrrolidine ring, in particular, enhances its binding affinity to certain biological targets, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-12(11-9-14-3-4-15-11)18-10-7-16-13(17-8-10)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQERVUCXAZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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